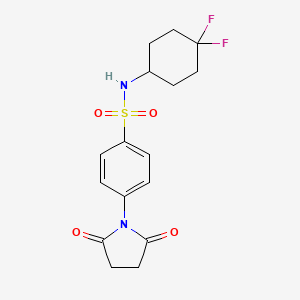![molecular formula C6H6F2O2 B2728708 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid CAS No. 2193061-40-2](/img/structure/B2728708.png)
2,2-Difluorospiro[2.2]pentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluorospiro[2.2]pentane-1-carboxylic acid is a chemical compound with the CAS Number: 2193061-40-2 . It has a molecular weight of 148.11 . The IUPAC name for this compound is 2,2-difluorospiro[2.2]pentane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid is 1S/C6H6F2O2/c7-6(8)3(4(9)10)5(6)1-2-5/h3H,1-2H2,(H,9,10) . This code provides a specific string of characters that represents the molecular structure of the compound.科学的研究の応用
Electrochemical Mineralization of Perfluorinated Carboxylic Acids
The study by Niu et al. (2012) investigates the electrochemical mineralization of environmentally persistent perfluorinated carboxylic acids (PFCAs) using a Ce-doped modified porous nanocrystalline PbO2 film electrode. This method effectively degrades PFCAs in contaminated wastewater, suggesting potential applications in environmental remediation efforts for substances related to 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid derivatives (Niu et al., 2012).
Vanadium-catalyzed Carboxylation
Reis et al. (2005) present a method for the carboxylation of linear and cyclic C5 and C6 alkanes to carboxylic acids using vanadium (IV) and (V) complexes. This research highlights the potential for developing novel synthetic pathways for carboxylic acids, which could include the synthesis of compounds like 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid (Reis et al., 2005).
Microbial Degradation of Polyfluoroalkyl Chemicals
Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, including pathways that might affect derivatives of 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid. This research provides insights into the environmental fate and potential bioremediation strategies for such compounds (Liu & Avendaño, 2013).
Thyroid Hormone Disruption by Perfluoropolyether Carboxylic Acids
Wang et al. (2019) investigate the developmental toxicities of various perfluoropolyether carboxylic acids (PFECAs) on zebrafish embryos, comparing their effects to perfluorooctanoic acid (PFOA). This study suggests potential endocrine-disrupting effects of related fluorinated carboxylic acids, which may extend to compounds like 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid (Wang et al., 2019).
Advanced Oxidation Processes for Degradation of Fluorotelomer Sulfonate
Yang et al. (2014) explore the degradation of 6:2 Fluorotelomer sulfonate (FTS) in various advanced oxidation processes. The study provides a framework for understanding how related fluorinated compounds, including derivatives of 2,2-Difluorospiro[2.2]pentane-1-carboxylic acid, might be effectively degraded in environmental or engineered settings (Yang et al., 2014).
Safety and Hazards
特性
IUPAC Name |
2,2-difluorospiro[2.2]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)3(4(9)10)5(6)1-2-5/h3H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUXEFIBLXNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorospiro[2.2]pentane-1-carboxylic acid | |
CAS RN |
2193061-40-2 |
Source


|
| Record name | 2,2-difluorospiro[2.2]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2728628.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2728629.png)
![N-[4-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide](/img/structure/B2728631.png)
![N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2728632.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2728635.png)
![{3-[(Methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2728637.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2728642.png)

![N-[2-Methyl-1-(2-methylphenyl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2728645.png)

![N-cyclopentyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2728647.png)
![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine](/img/structure/B2728648.png)